Obeticholic acid metabolite UPF-1443

Descripción general

Descripción

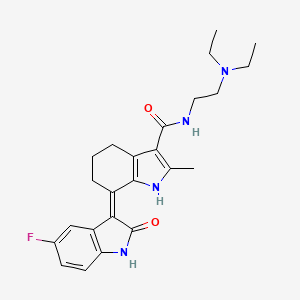

Obeticholic acid metabolite UPF-1443 is a chemical compound . It has a molecular formula of C28H49NO6S and a molecular weight of 527.76.

Synthesis Analysis

Obeticholic acid (OCA), a potential therapeutic agent for non-alcoholic fatty liver disease, has been studied for its treatment response rate. The upregulation of the alternative bile acid synthesis pathway increases the OCA treatment response rate .Molecular Structure Analysis

The IUPAC name for Obeticholic acid metabolite UPF-1443 is 2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl].Chemical Reactions Analysis

Obeticholic acid (OCA) or 6-alpha-ethyl-chenodeoxycholic acid is a semisynthetic modified bile acid derivative that acts on the farnesoid X receptor (FXR) as an agonist with a higher potency than bile acid .Physical And Chemical Properties Analysis

Obeticholic acid metabolite UPF-1443 has a molecular formula of C28H49NO6S and a molecular weight of 527.76.Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

A novel method was developed for the simultaneous estimation of obeticholic acid and its two pharmacologically active metabolites, glyco-obeticholic acid, and tauro-obeticholic acid in human plasma . This method was successfully applied to study the pharmacokinetics of these compounds following oral administration of obeticholic acid tablets to healthy male volunteers .

Treatment of Non-Alcoholic Steatohepatitis (NASH)

Obeticholic acid, a farnesoid X receptor agonist, has been shown to improve the histological features of NASH . As a metabolite of obeticholic acid, tauro-obeticholic acid may also play a role in this therapeutic application.

Improvement of Adipose Indices and Glucose Tolerance

In a study, the administration of Obeticholic acid resulted in the improvement of adipose indices and glucose tolerance . Given that tauro-obeticholic acid is a metabolite of obeticholic acid, it may contribute to these beneficial effects.

Role in Translational Omics Research

The Thermo Scientific™ Stellar™ mass spectrometer, a new solution that combines fast throughput, high sensitivity, and ease of use, allows researchers to advance their translational omics research and make breakthrough discoveries more efficiently . As a compound of interest in such research, tauro-obeticholic acid could be analyzed using this technology.

Potential Role in Phytoremediation

In a study, the co-application of a 6-ketone type brassinosteroid and a metal chelator was found to alleviate cadmium toxicity in Brassica juncea seedlings . Given the structural similarity of tauro-obeticholic acid to 6-ketone type brassinosteroids, it may have potential applications in phytoremediation.

Potential Role in Gene Knockout Studies

Midiprep kits are utilized for generating knockout constructs, which are essential for targeted gene disruption experiments . Tauro-obeticholic acid, due to its unique properties, could potentially be used in these studies.

Mecanismo De Acción

Target of Action

Tauro-Obeticholic Acid, also known as Obeticholic Acid (OCA), is a semisynthetic derivative of the chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol . The primary targets of OCA are the Farnesoid-X-Receptor (FXR) and GPBAR1/TGR5 , a cell membrane G protein-coupled receptor for secondary bile acids . FXR is a nuclear receptor expressed in the liver and intestine .

Mode of Action

OCA acts as a selective ligand for the bile acid sensor, FXR . By activating FXR, it suppresses de novo synthesis of bile acids from cholesterol and increases transport of bile acids out of the hepatocytes . This limits the overall size of the circulating bile acid pool while promoting choleresis . In addition to FXR, OCA also activates GPBAR1/TGR5 .

Biochemical Pathways

The activation of FXR by OCA leads to the upregulation of the alternative bile acid synthesis pathway . This pathway involves the enzymes Cyp7b1 and muricholic acid . The upregulation of this pathway has been shown to increase the response rate to OCA treatment . Additionally, OCA exerts significant anti-inflammatory and anti-fibrotic activities, selectively inhibiting the processes of liver inflammation mediated by the nuclear factor (NF)-κB .

Pharmacokinetics

The pharmacokinetics of OCA involve its conjugation in the liver to active metabolites (glyco- and tauro-obeticholic acid) that undergo enterohepatic recirculation and conversion by intestinal microbiota back to obeticholic acid that is reabsorbed or excreted . The plasma OCA exposure increases with fibrosis stage but is a relatively poor predictor of hepatic OCA exposure .

Result of Action

The activation of FXR by OCA has been shown to attenuate the severity of liver fibrosis in patients with nonalcoholic steatohepatitis (NASH), but it has no efficacy in reversing the steatotic component of the disease . It also reduces the circulating levels of HDL-C and increases LDL-C . Treatment with OCA prevents activation of the p53 pathway in hepatocytes .

Action Environment

The action of OCA can be influenced by environmental factors such as the intestinal microbiome. The abundances of Bacteroidaceae, Parabacteroides, and Bacteroides, which were positively correlated with the alternative bile acid synthesis pathway, were higher in the OCA-responder group than in the non-responder group . Therefore, the intestinal microbiome can potentially influence the efficacy of OCA treatment .

Safety and Hazards

Direcciones Futuras

Obeticholic acid (OCA) is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH). The NDA from Intercept Pharmaceuticals was approved in November 2019 and obeticholic acid is expected to be granted full approval for this indication in 2020 .

Propiedades

IUPAC Name |

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H49NO6S/c1-5-19-23-16-18(30)10-12-28(23,4)22-11-13-27(3)20(7-8-21(27)25(22)26(19)32)17(2)6-9-24(31)29-14-15-36(33,34)35/h17-23,25-26,30,32H,5-16H2,1-4H3,(H,29,31)(H,33,34,35)/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZXQTZLWHAKAC-NQGMLVFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCCS(=O)(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H49NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Obeticholic acid metabolite UPF-1443 | |

CAS RN |

863239-61-6 | |

| Record name | Obeticholic acid metabolite UPF-1443 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAURO-OBETICHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5IG4XE90K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical method was used to study Tauro-obeticholic acid in the provided research? What were the advantages of this method?

A1: The researchers utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously quantify Obeticholic acid and its metabolites, including Tauro-obeticholic acid, in human plasma samples []. This approach offers several advantages:

Q2: How was the LC-MS/MS method validated for the analysis of Tauro-obeticholic acid?

A2: The researchers validated the LC-MS/MS method according to the stringent guidelines established by the United States Food and Drug Administration (US FDA) and the European Medicines Agency (EMA) []. This validation process likely involved assessing various parameters, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)

![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)

![7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole](/img/structure/B611109.png)

![4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611111.png)

![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)